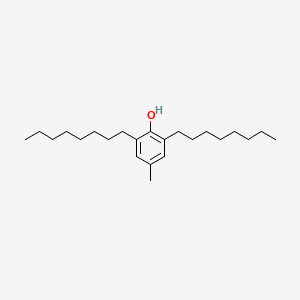
2,6-Dioctyl-p-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dioctyl-p-cresol is an organic compound with the molecular formula C23H40O. It is a derivative of p-cresol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by octyl groups. This compound is known for its antioxidant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioctyl-p-cresol typically involves the alkylation of p-cresol with octyl halides in the presence of a strong base. The reaction is carried out under controlled conditions to ensure the selective substitution at the 2 and 6 positions. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often conducted in an organic solvent such as toluene or xylene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dioctyl-p-cresol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,6-Dioctyl-p-cresol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant properties.
Industry: Utilized in the production of lubricants, fuels, and other industrial products to enhance stability and shelf life.
Mecanismo De Acción
The antioxidant properties of 2,6-Dioctyl-p-cresol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This action helps in preventing the oxidative degradation of materials and biological molecules. The compound interacts with free radicals, converting them into more stable and less reactive species, thus protecting against oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-p-cresol: Another antioxidant with similar properties but different alkyl groups.
p-Cresol: The parent compound without the octyl substitutions.
2,6-Dimethyl-p-cresol: A compound with methyl groups instead of octyl groups.
Uniqueness
2,6-Dioctyl-p-cresol is unique due to its long alkyl chains, which enhance its lipophilicity and make it more effective in non-polar environments. This property makes it particularly useful in industrial applications where non-polar solvents and materials are involved.
Propiedades
Número CAS |
23271-28-5 |
|---|---|
Fórmula molecular |
C23H40O |
Peso molecular |
332.6 g/mol |
Nombre IUPAC |
4-methyl-2,6-dioctylphenol |
InChI |
InChI=1S/C23H40O/c1-4-6-8-10-12-14-16-21-18-20(3)19-22(23(21)24)17-15-13-11-9-7-5-2/h18-19,24H,4-17H2,1-3H3 |
Clave InChI |
RLMSHDLOMSQPHC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC(=CC(=C1O)CCCCCCCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















